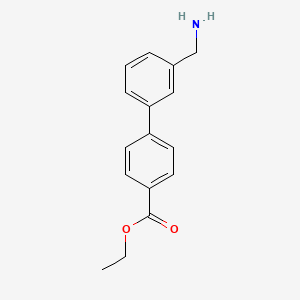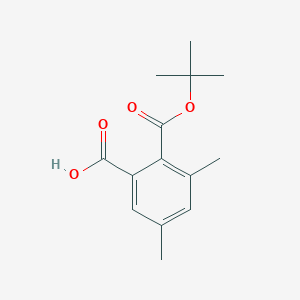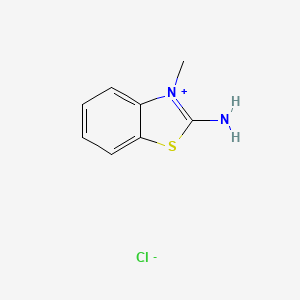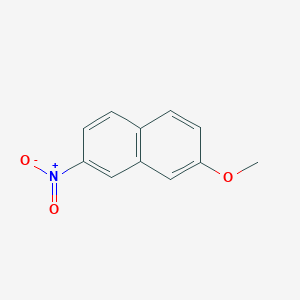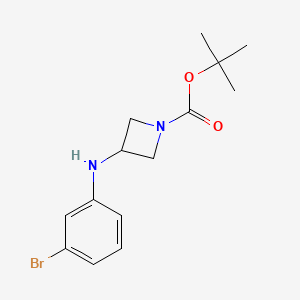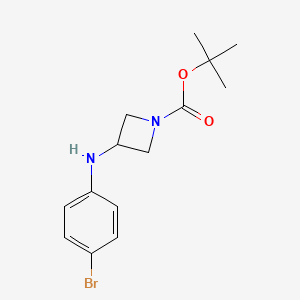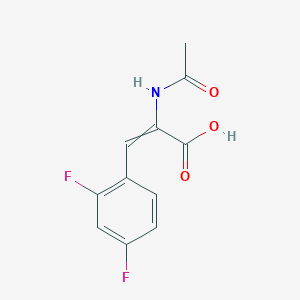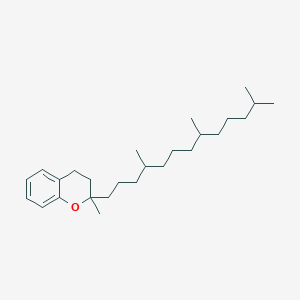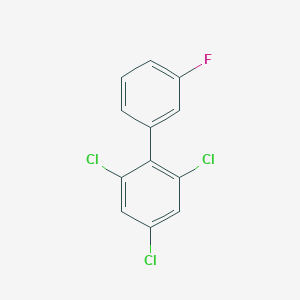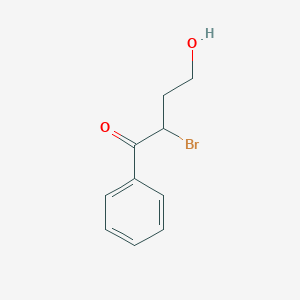
4-(Furan-2-yl)-6-methylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine typically involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction generally requires a boron reagent, such as a boronic acid or ester, and a palladium catalyst, often in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Common solvents include toluene or dimethylformamide (DMF), and reactions are typically conducted at elevated temperatures ranging from 80°C to 120°C.
化学反应分析
Types of Reactions
4-(Furan-2-yl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride to yield corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro groups.
Major Products
Oxidation: Furanones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted pyrimidines.
科学研究应用
4-(Furan-2-yl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(Furan-2-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, as well as receptors related to inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
2-Furyl-4-substituted pyrimidines: These compounds share a similar structure but differ in the substituents on the pyrimidine ring.
Furan derivatives: Compounds like 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid, which also contain a furan ring and exhibit biological activity.
Uniqueness
4-(Furan-2-yl)-6-methylpyrimidin-2-amine is unique due to its specific combination of furan and pyrimidine rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
91004-63-6 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) |
InChI 键 |
BZDGUQXZLQUJHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
规范 SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


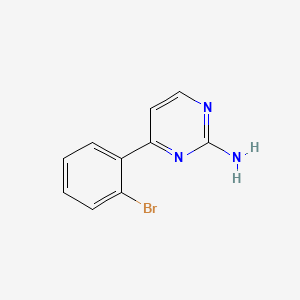
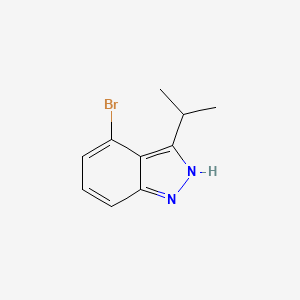
![Ethyl 2-[(4-amino-3-methylphenyl)methyl]benzoate](/img/structure/B1504634.png)
